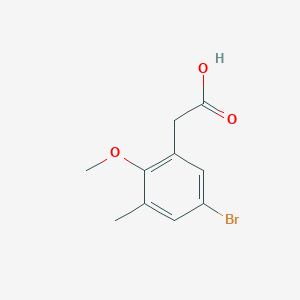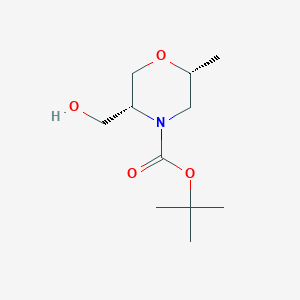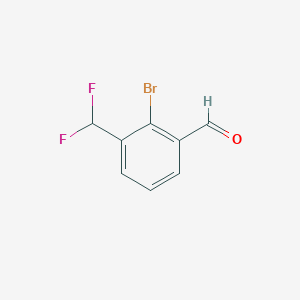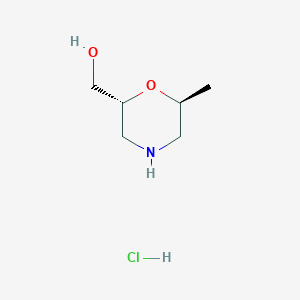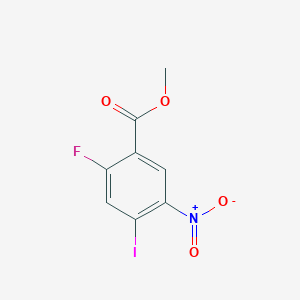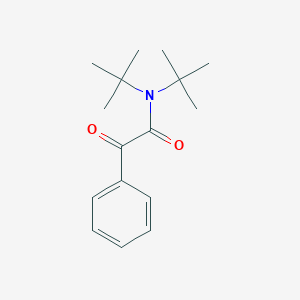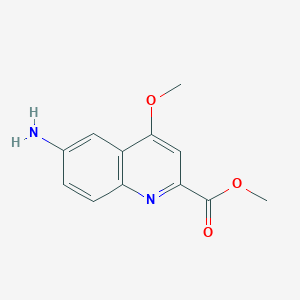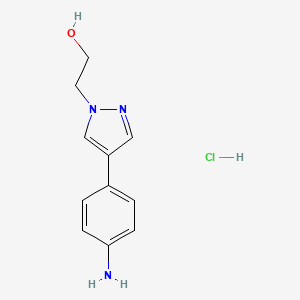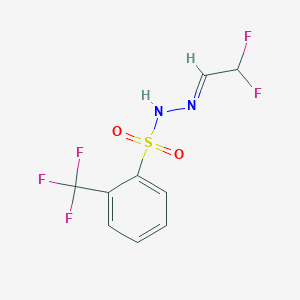
N'-(2,2-Difluoroethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2,2-Difluoroethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2-Difluoroethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide typically involves the reaction of a suitable benzenesulfonohydrazide precursor with difluoroethylidene and trifluoromethyl-containing reagents. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2,2-Difluoroethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the sulfonohydrazide moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, appropriate solvents, and sometimes catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonyl derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of substituted benzenesulfonohydrazides.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structural features may make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: In industrial applications, it may be used in the production of specialty chemicals, polymers, or as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of N’-(2,2-Difluoroethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide would depend on its specific application. For example, in a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N’-(2,2-Difluoroethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide include other sulfonohydrazides with different substituents on the aromatic ring or variations in the alkylidene group. Examples include:
- N’-(2,2-Difluoroethylidene)-benzenesulfonohydrazide
- N’-(2,2-Difluoroethylidene)-4-methylbenzenesulfonohydrazide
- N’-(2,2-Difluoroethylidene)-2-chlorobenzenesulfonohydrazide
Uniqueness
The uniqueness of N’-(2,2-Difluoroethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide lies in its specific combination of difluoroethylidene and trifluoromethyl groups, which may impart distinct chemical and physical properties compared to other sulfonohydrazides
Eigenschaften
Molekularformel |
C9H7F5N2O2S |
|---|---|
Molekulargewicht |
302.22 g/mol |
IUPAC-Name |
N-[(E)-2,2-difluoroethylideneamino]-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C9H7F5N2O2S/c10-8(11)5-15-16-19(17,18)7-4-2-1-3-6(7)9(12,13)14/h1-5,8,16H/b15-5+ |
InChI-Schlüssel |
IMMJXCCNUQBFRV-PJQLUOCWSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)N/N=C/C(F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NN=CC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


